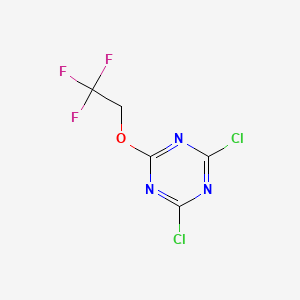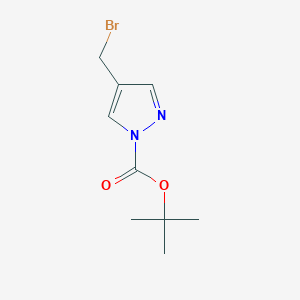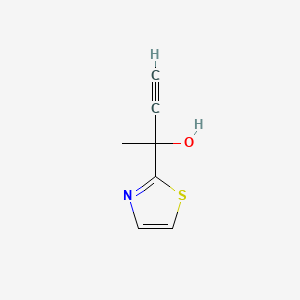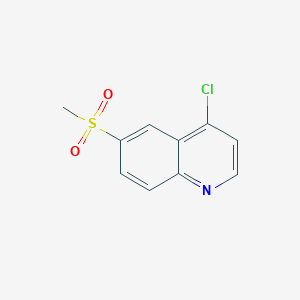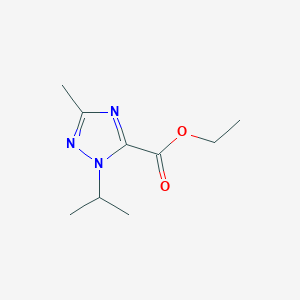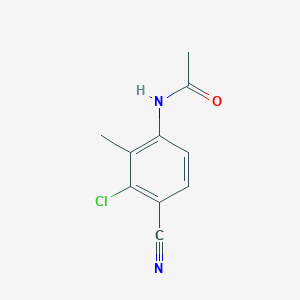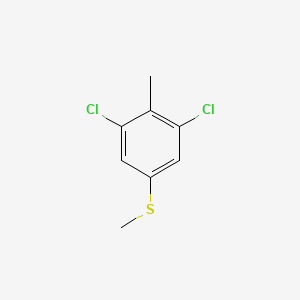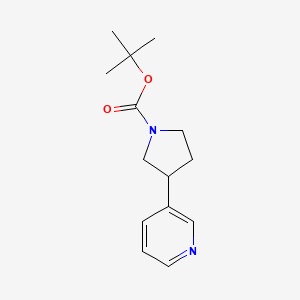
tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate” is a chemical compound1. However, there is limited information available about this specific compound. It is similar to “tert-Butyl 3-aminopyrrolidine-1-carboxylate”, which is a colorless low melting solid or liquid1.
Synthesis Analysis
The synthesis of “tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate” is not well-documented in the literature. However, a similar compound, “tert-Butyl 3-aminopyrrolidine-1-carboxylate”, can be synthesized from Di-tert-butyl dicarbonate and 3-Aminopyrrolidine1.Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate” is not readily available. However, a related compound, “®-tert-butyl 3-(pyridin-2-yloxy)pyrrolidine-1-carboxylate”, has a molecular formula of CHNO and an average mass of 264.320 Da2.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate” are not well-documented. However, a similar compound, “tert-Butyl 3-aminopyrrolidine-1-carboxylate”, is a colorless low melting solid or liquid1.Applications De Recherche Scientifique
Enantioselective Synthesis
One application involves the enantioselective synthesis of substituted pyrrolidines, which are valuable intermediates in pharmaceutical synthesis. Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, achieving high yields and enantioselectivity. This method is applicable to electronically neutral and rich substituted phenyl substrates, highlighting its versatility in synthesizing chiral pyrrolidines (Chung et al., 2005).
Crystal Structure Analysis
Naveen et al. (2007) focused on the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate. Through X-ray diffraction studies, they confirmed the structural details of the compound, providing insights into its conformation and intermolecular interactions. Such structural analyses are crucial for understanding the properties and reactivity of these compounds (Naveen et al., 2007).
Hydrogen Bond Studies
Baillargeon et al. (2014) explored the hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners, using crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate. Their study sheds light on the orientation of the carbamate and amide dipoles, contributing to our understanding of molecular interactions and the design of molecules with desired properties (Baillargeon et al., 2014).
Synthesis of Highly Functionalized Compounds
Sasaki et al. (2020) reported on the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, demonstrating their utility in synthesizing a novel series of macrocyclic Tyk2 inhibitors. This study exemplifies the application of tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate derivatives in medicinal chemistry, highlighting their potential in drug discovery (Sasaki et al., 2020).
Process Development and Synthesis
Li et al. (2012) described the process development and pilot-plant synthesis of a compound related to tert-butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate, showcasing the scalability of synthesis methods for industrial applications. Their work underscores the importance of efficient synthesis techniques in the production of pharmaceutical intermediates (Li et al., 2012).
Safety And Hazards
The safety and hazards of “tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate” are not well-documented. However, similar compounds have been classified as Acute Tox. 3 Oral, indicating they are toxic if swallowed45.
Orientations Futures
The future directions of “tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate” are not well-documented. However, a similar compound, “tert-Butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate”, has potential future applications in scientific research. One potential application is in the synthesis of peptides and peptidomimetics. It could also be used to synthesize heterocyclic compounds and as a catalyst for the polymerization of vinyl monomers3.
Propriétés
IUPAC Name |
tert-butyl 3-pyridin-3-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-6-12(10-16)11-5-4-7-15-9-11/h4-5,7,9,12H,6,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUOQWYRDVFCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729446 | |
| Record name | tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate | |
CAS RN |
874218-24-3 | |
| Record name | tert-Butyl 3-(pyridin-3-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



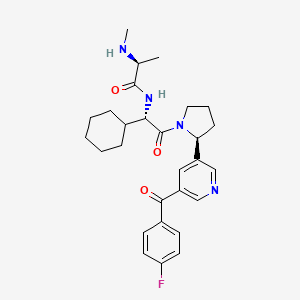

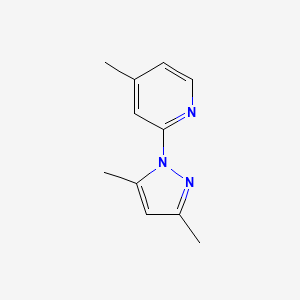
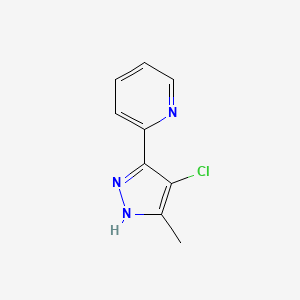
![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)
